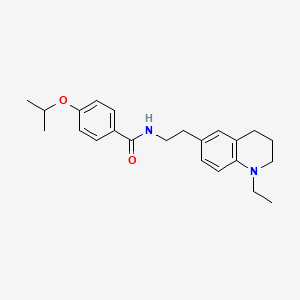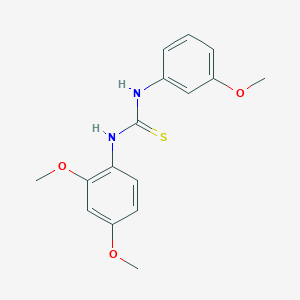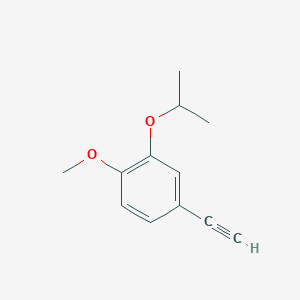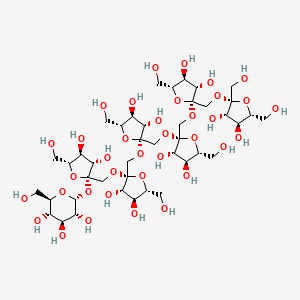![molecular formula C20H17ClN2O3S2 B2715220 3-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide CAS No. 895476-78-5](/img/structure/B2715220.png)
3-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several structural components, including a 4-chlorophenyl group, a thioether linkage, a propanamide group, a thiazole ring, and a 2,3-dihydrobenzo[b][1,4]dioxin ring . These components suggest that the compound could have interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin ring, for example, is a fused ring system that can contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the compound’s polarity, its molecular weight, and the presence of any chiral centers .Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Unusual Coupling
Microwave-assisted synthesis has been applied to produce novel compounds, including those with thiazole moieties, which are of interest due to their potential in drug development. This method offers better yields in shorter times compared to traditional synthesis methods. For example, the reaction of 3-amino-3-thioxopropanamide with ethyl acetoacetate forms compounds that have been further reacted to produce novel thiazepines. This approach demonstrates the versatility and potential of compounds with similar structures in synthesizing novel therapeutic agents (R. Faty, M. Youssef, & Ayman M. S. Youssef, 2011).
Antimicrobial Properties
Several studies have synthesized compounds with structures similar to "3-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide" to evaluate their antimicrobial properties. For instance, arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have shown antibacterial and antifungal activities, indicating the potential of such compounds in antimicrobial therapy (V. Baranovskyi, R. Symchak, O. Pokryshko, S. Klymnyuk, & B. Grishchuk, 2018).
Anticancer Activity
The compound's structural features are also explored in the context of anticancer research. Novel thiazole derivatives have been evaluated for their anticancer and cytotoxic activities, showcasing the importance of the thiazole moiety and related structures in developing potential anticancer agents. For example, certain thiazole derivatives have demonstrated high cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of such compounds in oncology (Sam Dawbaa, A. Evren, Z. Cantürk, & L. Yurttaş, 2021).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of similar compounds with biological targets, such as cancer proteins. These studies help in elucidating the mechanism of action and enhancing the design of compounds with increased efficacy against specific targets. This approach underscores the importance of structural analysis and optimization in the development of new therapeutic agents (N. Shanmugapriya, K. Vanasundari, V. Balachandran, B. Revathi, C. Sivakumar, & A. Viji, 2022).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S2/c21-14-2-4-15(5-3-14)27-10-7-19(24)23-20-22-16(12-28-20)13-1-6-17-18(11-13)26-9-8-25-17/h1-6,11-12H,7-10H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHJRIOKQCOHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-N-[2-[4-(2-methylbenzimidazol-1-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2715141.png)


![5-[(3,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2715146.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2715148.png)


![1-(2-Phenoxyethyl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2715153.png)

![(1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)
![2-(4-chlorophenyl)-4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2715158.png)

